2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H8Cl2FNO4S. This compound is characterized by the presence of chloro, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by chlorination and sulfonylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the styryl moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction Reactions: The primary product is the corresponding amine.
Oxidation Reactions: Products include oxidized derivatives of the styryl moiety.
Scientific Research Applications
2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrostyrene
- 2-Chloro-6-nitrobenzene-1-sulfonyl fluoride
- 4-Chloro-2-nitroaniline
- 2,6-Dichloro-4-nitrophenol
Uniqueness
The presence of both chloro and nitro groups, along with the sulfonyl fluoride moiety, allows for a wide range of chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C14H8Cl2FNO4S |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-chloro-6-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-12-3-1-2-10(14(12)23(17,21)22)5-4-9-6-7-11(18(19)20)8-13(9)16/h1-8H/b5-4+ |
InChI Key |
HHUCVMKZWXIUGX-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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